4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with ammonia or an amine under specific conditions. One common method involves dissolving the starting material in ethanol, cooling the solution, and then adding the amine . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. Similar compounds include:
1-methyl-1H-pyrazol-5-amine: Lacks the chloro substituent, leading to different reactivity and biological activity.
4-chloro-1H-pyrazol-5-amine: Lacks the methyl group, affecting its chemical properties and applications.
1-methyl-3,5-dichloro-1H-pyrazole: Contains additional chloro substituents, leading to different chemical behavior.
Properties
CAS No. |
2624130-21-6 |
---|---|
Molecular Formula |
C4H7Cl2N3 |
Molecular Weight |
168 |
Purity |
95 |
Origin of Product |
United States |
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